2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide
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Overview
Description
2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide typically involves multiple steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the condensation of appropriate benzene derivatives under acidic or basic conditions to form the diazepine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution, using reagents such as chlorobenzene and a suitable catalyst.
Methylation and Acetylation: The final steps involve methylation and acetylation reactions to introduce the N-methylacetamide group. Common reagents include methyl iodide and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[11-(2-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide
- 2-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide
Uniqueness
The uniqueness of 2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H26ClN3O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C24H26ClN3O2/c1-24(2)12-18-22(20(29)13-24)23(15-8-10-16(25)11-9-15)28(14-21(30)26-3)19-7-5-4-6-17(19)27-18/h4-11,23,27H,12-14H2,1-3H3,(H,26,30) |
InChI Key |
UAIUOTRPGSRUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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